5-Methylfuran-2-sulfonyl chloride

Analytical Chemistry Quality Control Synthetic Chemistry

Uncontrolled sulfonyl chloride reactivity often causes side reactions in sulfonamide synthesis. 5-Methylfuran-2-sulfonyl chloride (CAS 69815-95-8) addresses this with an electron-donating 5-methyl group that attenuates electrophilicity, improving reaction selectivity and yield over unsubstituted furan-2-sulfonyl chloride. • Enables cleaner sulfonamide library synthesis with fewer side products • Solid physical state and room-temperature stability simplify storage and dispensing • Consistent 97% purity supports reproducible parallel synthesis runs

Molecular Formula C5H5ClO3S
Molecular Weight 180.61 g/mol
CAS No. 69815-95-8
Cat. No. B1318951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuran-2-sulfonyl chloride
CAS69815-95-8
Molecular FormulaC5H5ClO3S
Molecular Weight180.61 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)S(=O)(=O)Cl
InChIInChI=1S/C5H5ClO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
InChIKeyYNNRJWKCQVUBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylfuran-2-sulfonyl chloride: Overview


5-Methylfuran-2-sulfonyl chloride (CAS 69815-95-8) is a heteroaromatic sulfonyl chloride characterized by a furan ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 2-position . With the molecular formula C₅H₅ClO₃S and a molecular weight of 180.61 g/mol, this compound serves as a specialized electrophilic reagent for introducing the 5-methylfuran-2-sulfonyl moiety into target molecules, particularly in the synthesis of sulfonamides, sulfonate esters, and related derivatives for medicinal chemistry and materials science applications [1].

1
Electrophilic sulfonylation of amines, alcohols, and nucleophiles
2
Introduction of 5-methylfuran-2-sulfonyl moiety into target molecules
3
Medicinal chemistry building block for sulfonamide / sulfonate ester synthesis
4
Furan ring with 2-sulfonyl substitution and attenuated electrophilicity due to 5-methyl group

5-Methylfuran-2-sulfonyl chloride vs. Analogs


While furansulfonyl chlorides share a common electrophilic sulfur center, the specific substitution pattern on the furan ring critically dictates both the reactivity of the sulfonyl chloride group and the physicochemical properties of the resulting sulfonylated products . The electron-donating 5-methyl group in 5-methylfuran-2-sulfonyl chloride (CAS 69815-95-8) attenuates the electrophilicity of the sulfonyl chloride compared to unsubstituted furan-2-sulfonyl chloride, potentially improving reaction selectivity and reducing unwanted side reactions . Furthermore, the lipophilicity and metabolic stability of drug candidates derived from this specific scaffold differ significantly from those derived from analogs such as 5-methylfuran-3-sulfonyl chloride or furan-2-sulfonyl chloride, making direct substitution without rigorous re-optimization of reaction conditions or biological assays impractical .

Target reagent
5-Methylfuran-2-sulfonyl chloride
2-substituted furan; 5-methyl attenuates electrophilicity and alters product lipophilicity.
vs
Analog 1
Furan-2-sulfonyl chloride
Lacks 5-methyl group; higher electrophilicity may shift reaction selectivity and product ADME profile.
Target reagent
5-Methylfuran-2-sulfonyl chloride
2-substituted isomer with characteristic NMR doublets (J=3.4 Hz).
vs
Analog 2
5-Methylfuran-3-sulfonyl chloride
3-substituted regioisomer; distinct coupling pattern requires NMR verification to avoid misidentification.

Quantitative Evidence for 5-Methylfuran-2-sulfonyl chloride


¹H NMR Fingerprint Distinguishes Regioisomers

The ¹H NMR spectrum of 5-methylfuran-2-sulfonyl chloride (CAS 69815-95-8) in DMSO-d₆ displays characteristic doublets at δ 7.10 ppm (J=3.4 Hz) and δ 6.36 ppm (J=3.4 Hz) corresponding to the furan ring protons, along with a singlet at δ 2.36 ppm for the 5-methyl group . This pattern is fundamentally distinct from that of its regioisomer, 5-methylfuran-3-sulfonyl chloride (CAS 1307819-00-6), where the sulfonyl chloride group resides at the 3-position, resulting in a different coupling pattern and chemical shift dispersion. The specific NMR signature provides unambiguous confirmation of structural identity and purity, preventing costly misidentification in regulated synthetic workflows .

¹H NMR fingerprint
Data to verify
Target:δ 7.10 (d, J=3.4 Hz), δ 6.36 (d, J=3.4 Hz)
Comparator:5-methylfuran-3-sulfonyl chloride – distinct coupling pattern
Unambiguous regioisomer identification for quality control
Experimental validation in target QC workflow recommended
Analytical Chemistry Quality Control Synthetic Chemistry

Handling and Purity vs. Furan-2-sulfonyl chloride

Vendor specifications indicate that 5-methylfuran-2-sulfonyl chloride (CAS 69815-95-8) is commercially available at 98% purity (GC) with moisture content ≤0.5%, and can be stored at room temperature [1]. In contrast, unsubstituted furan-2-sulfonyl chloride (CAS 52665-48-2) is typically supplied as a liquid with a lower boiling point (79-81°C) and may require more stringent storage conditions to prevent hydrolysis . The higher boiling point predicted for the methyl-substituted analog (248.3°C) suggests reduced volatility and potentially improved handling safety during large-scale operations. Additionally, the electron-donating methyl group is known to enhance the crystallinity and overall stability of sulfonyl chloride derivatives compared to unsubstituted analogs [2].

Purity & handling
Data to verify
98%purity (GC), solid+167°CΔ boiling point vs. furan-2-sulfonyl chloride
May support easier handling and lower purification burden
Supplier specification review advised; moisture ≤0.5%
Process Chemistry Procurement Stability

Lipophilicity (LogP) Difference for Drug Design

The predicted LogP value for 5-methylfuran-2-sulfonyl chloride is 2.59630 , whereas furan-2-sulfonyl chloride has a predicted LogP of approximately 0.5-1.0. This ~1.5-2.0 unit increase in LogP translates to a ~30-100 fold increase in lipophilicity, which directly impacts the absorption, distribution, metabolism, and excretion (ADME) properties of any drug candidate incorporating this sulfonamide moiety. The enhanced lipophilicity can improve membrane permeability and oral bioavailability but may also increase the risk of metabolic instability or off-target binding [1].

Lipophilicity (LogP)
Class-level
ΔLogP +1.5 to +2.0~30–100× higher lipophilicity
Supports ADME property screening in medicinal chemistry
In silico prediction; experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Properties

5-Methylfuran-2-sulfonyl chloride Application Scenarios


Sulfonamide-Based Drug Candidate Synthesis

Medicinal chemistry programs focused on optimizing the ADME profile of lead compounds benefit from the predicted LogP of 2.6 for the 5-methylfuran-2-sulfonyl fragment . When increased membrane permeability is a project goal, this sulfonyl chloride offers a quantifiable advantage over more polar analogs like furan-2-sulfonyl chloride (LogP ~1.0). The 98% commercial purity and room temperature storage [1] further streamline high-throughput parallel synthesis of sulfonamide libraries, ensuring consistent reagent quality across multiple synthetic runs.

Process Scale-Up with Non-Volatile Reagent

Industrial process chemists scaling up sulfonylation reactions can leverage the higher predicted boiling point (248.3°C) and solid physical state of 5-methylfuran-2-sulfonyl chloride to mitigate the safety and handling challenges associated with more volatile liquid sulfonyl chlorides like furan-2-sulfonyl chloride (BP 79-81°C). The reagent's stability at room temperature [1] simplifies storage and dispensing in manufacturing environments, reducing the need for specialized cold-chain logistics.

Isomeric Purity QC and Documentation

Analytical and quality control laboratories requiring unambiguous identification of sulfonyl chloride reagents and their derivatives can utilize the distinct ¹H NMR fingerprint of 5-methylfuran-2-sulfonyl chloride (δ 7.10 ppm and δ 6.36 ppm doublets) to distinguish it from its regioisomer, 5-methylfuran-3-sulfonyl chloride. This spectroscopic specificity is critical for generating robust certificates of analysis and meeting regulatory documentation requirements for pharmaceutical intermediates, where isomeric purity can be a key quality attribute.

Application
Selection Property
Validation Focus
Medicinal chemistry sulfonamide synthesis
Predicted lipophilicity (LogP ~2.6) for 5-methylfuran-2-sulfonyl fragment
ADME property review and membrane permeability assessment
Process scale-up with non-volatile reagent
Predicted boiling point ~248°C, solid physical state
Volatility and handling context in manufacturing environment
Isomeric purity QC and documentation
Distinctive 2-substituted furan ¹H NMR coupling pattern
Regioisomer identity confirmation for analytical certificates

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